2-Methylbutyl palmitate

描述

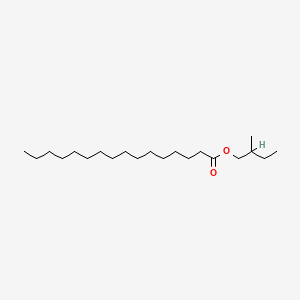

Structure

2D Structure

属性

CAS 编号 |

94022-82-9 |

|---|---|

分子式 |

C21H42O2 |

分子量 |

326.6 g/mol |

IUPAC 名称 |

2-methylbutyl hexadecanoate |

InChI |

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)23-19-20(3)5-2/h20H,4-19H2,1-3H3 |

InChI 键 |

JMWUDENRAYGYDI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)CC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)CC |

其他CAS编号 |

94022-82-9 |

产品来源 |

United States |

Synthetic Methodologies and Production Pathways of 2 Methylbutyl Palmitate

Chemical Esterification Routes

The most conventional method for synthesizing 2-methylbutyl palmitate is through chemical esterification, a process that typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Esterification of Palmitic Acid with Branched-Chain Alcohols

The synthesis of this compound is achieved through the direct esterification of palmitic acid with the branched-chain alcohol, 2-methyl-1-butanol (B89646). This reaction is a type of Fischer-Speier esterification, where a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carbonyl oxygen of the palmitic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction.

In a study investigating the properties of palmitic acid-based esters, this compound was synthesized by reacting palmitic acid with 2-methyl-1-butanol. chemrxiv.org While the primary focus of this research was on the pour point depressing effects of the synthesized esters for biodiesel applications, it confirms the viability of this direct esterification route.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the esterification reaction to produce this compound is highly dependent on several key parameters, including reaction temperature, the molar ratio of reactants, and the concentration of the catalyst. Optimizing these conditions is crucial for maximizing the yield and purity of the final product.

A study on the esterification of saturated palm fatty acid distillate with trimethylolpropane (B17298) (TMP) provides a relevant example of optimization using a D-optimal design. The optimal conditions were found to be a catalyst concentration of 5%, an esterification time of 6 hours, and a temperature of 150°C, which resulted in a product yield of up to 93%. tubitak.gov.tr

Table 1: General Parameters for the Optimization of Palmitic Acid Esterification

| Parameter | General Trend/Effect |

| Reaction Temperature | Increased temperature generally increases reaction rate and conversion (up to a certain point to avoid degradation). |

| Molar Ratio (Alcohol:Acid) | An excess of alcohol shifts the equilibrium towards ester formation, increasing the yield. |

| Catalyst Concentration | Higher catalyst concentration increases the reaction rate, but an optimal level exists to balance efficiency and cost. |

| Reaction Time | Longer reaction times generally lead to higher conversion until equilibrium is reached. |

This table presents generalized trends based on the esterification of palmitic acid with various alcohols.

Enzymatic Synthesis Approaches for Palmitate Esters

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for the production of esters. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions.

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases) can catalyze the formation of ester bonds between fatty acids and alcohols in non-aqueous or micro-aqueous environments. This biocatalytic approach is advantageous due to its high selectivity, which minimizes the formation of byproducts, and its operation under milder temperature and pressure conditions compared to chemical synthesis. osti.gov

The synthesis of various palmitate esters has been successfully demonstrated using lipases. For example, the lipase-catalyzed synthesis of ascorbyl palmitate has been studied, with Lipozyme® 435 (immobilized lipase (B570770) B from Candida antarctica) showing high initial reaction rates and yields. chemrxiv.org The choice of solvent is also critical, with 2-methyl-2-butanol (B152257) and acetone (B3395972) being effective media for this reaction. chemrxiv.org Similarly, the enzymatic synthesis of palm-based wax esters has been optimized, with hexane (B92381) being the preferred solvent and optimal conditions including a temperature of 40-50°C and an enzyme amount of 1.5% (w/v). researchgate.net

In the context of transesterification, lipases can be used to exchange the alcohol moiety of an existing ester with another alcohol. This method can also be employed for the synthesis of this compound, for instance, by reacting a simple alkyl palmitate (like methyl palmitate) with 2-methyl-1-butanol in the presence of a lipase.

Microwave-Assisted Enzymatic Production Studies

The efficiency of enzymatic esterification can be significantly enhanced through the use of microwave irradiation. Microwaves can accelerate the reaction rate by providing localized and efficient heating, which can lead to shorter reaction times and higher product yields. researchgate.netmdpi.com

Studies on the microwave-assisted enzymatic synthesis of various esters have shown promising results. For instance, in the production of fatty acid methyl esters (FAME) from soybean oil, microwave irradiation significantly increased the reaction rate by enhancing the activity of Novozym 435, achieving a 94% yield in 12 hours compared to 24 hours under conventional heating. mdpi.com Similarly, the microwave-assisted enzymatic synthesis of isopropyl myristate (IPM) and isopropyl palmitate (IPP) demonstrated high conversion rates in a much shorter time frame compared to conventional methods. tubitak.gov.trextrica.comnih.govresearchgate.net The optimization of parameters such as microwave power, reaction time, catalyst weight, and molar ratio of reactants is crucial for maximizing the benefits of this technology. tubitak.gov.trextrica.comnih.govresearchgate.net

While specific studies on the microwave-assisted enzymatic synthesis of this compound were not found in the initial search, the principles and positive outcomes observed for other palmitate esters strongly suggest its potential applicability.

Table 2: Comparison of Conventional and Microwave-Assisted Enzymatic Synthesis of Palmitate Esters

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Generally longer (hours to days) | Significantly shorter (minutes to hours) mdpi.com |

| Temperature | Bulk heating, can lead to thermal denaturation of the enzyme if not controlled carefully. | Localized and rapid heating, can enhance enzyme activity at lower bulk temperatures. researchgate.net |

| Energy Consumption | Higher due to longer reaction times and inefficient heat transfer. | Lower due to shorter reaction times and direct heating of the reaction mixture. nih.govresearchgate.net |

| Product Yield | High yields are achievable but often require longer reaction times. | High yields can be achieved in a much shorter time. mdpi.com |

This table provides a general comparison based on studies of various palmitate esters.

Emerging Biotechnological Strategies for Ester Production

Metabolic engineering of microorganisms presents a promising and sustainable route for the production of a wide range of chemicals, including fatty acid esters. By genetically modifying microbial hosts, it is possible to create "cell factories" that can convert renewable feedstocks into valuable products like this compound.

Saccharomyces cerevisiae, or baker's yeast, has been a key target for metabolic engineering due to its robustness and well-characterized genetics. osti.govnih.gov Researchers have successfully engineered S. cerevisiae to produce fatty acid short- and branched-chain alkyl esters, which are valuable as biofuels and specialty chemicals. researchgate.netnih.govnih.gov This is particularly relevant for the synthesis of this compound, which is a branched-chain ester.

The general strategy involves several key modifications to the yeast's metabolic pathways:

Introducing Ester Synthesis Pathways: Heterologous expression of wax ester synthase genes from other organisms, such as Marinobacter species, provides the enzymatic machinery to catalyze the formation of esters from fatty acyl-CoAs and alcohols. researchgate.netnih.gov

Engineering Alcohol Production: To produce branched-chain esters, the host organism must also be engineered to produce the corresponding branched-chain alcohols. This can be achieved by overexpressing enzymes in the amino acid biosynthesis pathways that lead to the formation of alcohols like isobutanol and isoamyl alcohol (a mixture of 2-methyl-1-butanol and 3-methyl-1-butanol). researchgate.netnih.gov

Blocking Competing Pathways: Deleting genes that lead to the degradation of fatty acids or their diversion into other metabolic pathways can further enhance the accumulation of the desired ester product. researchgate.net

Through a combination of these strategies, researchers have been able to produce a mixture of fatty acid short- and branched-chain alkyl esters, including ethyl, isobutyl, isoamyl, and active amyl esters, in engineered S. cerevisiae. researchgate.netnih.gov While the specific production of this compound has not been explicitly reported in the provided search results, the successful production of other branched-chain esters demonstrates the feasibility of this approach. Further optimization of these engineered strains could lead to the targeted production of this compound from renewable resources.

Microbial Engineering for Bio-Based Ester Synthesis

The bio-based synthesis of this compound, a branched-chain fatty acid ester, through microbial engineering represents a sustainable alternative to conventional chemical methods. This approach leverages the metabolic machinery of microorganisms, which can be systematically modified to produce the target molecule from simple carbon sources. The core strategy involves the creation of biosynthetic pathways for the two essential precursors—an activated form of palmitic acid (the acyl donor) and 2-methylbutanol (the alcohol moiety)—and the introduction of an enzyme to catalyze their condensation into the final ester product.

The production of this compound in an engineered microbe requires a three-pronged metabolic engineering approach:

Enhancement of the Palmitate Precursor Pool : The host organism's native fatty acid synthesis (FAS) pathway is harnessed and optimized to increase the intracellular supply of palmitoyl-CoA or palmitoyl-ACP. These molecules serve as the activated acyl donors for the esterification reaction.

Introduction of a 2-Methylbutanol Biosynthesis Pathway : A pathway for the alcohol moiety, 2-methylbutanol (also known as active amyl alcohol), is constructed. This is typically achieved by repurposing and overexpressing enzymes from native branched-chain amino acid biosynthetic pathways.

Catalysis of Ester Formation : A heterologous enzyme with ester-forming capabilities, such as a wax ester synthase, is expressed to catalyze the final condensation reaction between the palmitoyl (B13399708) donor and 2-methylbutanol.

Researchers have successfully engineered several microbial chassis, including Saccharomyces cerevisiae and Escherichia coli, to produce various fatty acid branched-chain esters, including fatty acid active amyl esters (the class to which this compound belongs). nih.govnih.gov

In Saccharomyces cerevisiae, a significant increase in the production of fatty acid short- and branched-chain alkyl esters was achieved through a multi-level engineering strategy. nih.govresearchgate.net To boost the supply of the fatty acyl-CoA precursor, negative regulators of phospholipid metabolism, specifically the genes Rpd3 and Opi1, were deleted. This modification increased the metabolic flux towards fatty acyl-CoAs. nih.govresearchgate.net Simultaneously, to enhance the production of the 2-methylbutanol precursor, five enzymes from the isobutanol pathway (Ilv2, Ilv5, Ilv3, Aro10, and Adh7) were overexpressed and targeted to the mitochondria. nih.gov

The crucial final step of esterification was enabled by the expression of heterologous wax ester synthase genes, such as ws2 and Maqu_0168 from Marinobacter sp. nih.govresearchgate.net These enzymes efficiently catalyze the formation of fatty acid esters from acyl-CoAs and various alcohols, demonstrating different alcohol preferences. nih.govresearchgate.net By combining these strategies in S. cerevisiae, a total titer of over 230 mg/L of mixed fatty acid short- and branched-chain alkyl esters was reported, which included the production of fatty acid active amyl esters. nih.govresearchgate.net

The table below summarizes the key genes and their roles in the engineered pathways for the synthesis of branched-chain fatty acid esters in yeast.

Table 1: Key Genetic Targets in Engineered S. cerevisiae for Branched-Chain Ester Synthesis

| Gene(s) | Function | Engineering Strategy | Desired Outcome | Reference |

|---|---|---|---|---|

| ws2, Maqu_0168 | Wax Ester Synthase | Heterologous Overexpression | Catalyzes final esterification of fatty acyl-CoA and 2-methylbutanol. | nih.gov |

| Ilv2, Ilv5, Ilv3, Aro10, Adh7 | Isobutanol Pathway Enzymes | Mitochondrial Overexpression | Increased production of 2-methylbutanol precursor. | nih.gov |

This integrated approach demonstrates a viable platform for producing this compound and other high-value branched-chain esters. The successful engineering of both the fatty acid and branched-chain alcohol pathways, coupled with the expression of an effective ester synthase, establishes a proof-of-concept for the microbial production of these molecules. nih.gov The table below provides an overview of reported production titers for similar branched-chain esters in engineered microbes.

Table 2: Production Titers of Fatty Acid Branched-Chain Esters in Engineered Microbes

| Microbial Host | Key Engineering Strategies | Product Class | Reported Titer (mg/L) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Overexpression of wax synthase and alcohol pathways; Deletion of negative regulators. | Fatty Acid Short- and Branched-Chain Alkyl Esters (including active amyl esters) | >230 | nih.gov |

| Saccharomyces cerevisiae | Overexpression of valine pathway; Expression of ATF1, ARO10, ADH7. | 2-Methyl-1-butyl acetate | 289.6 | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Methylbutyl palmitate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound are influenced by the electronegative oxygen atom of the ester group, which causes deshielding of nearby protons, shifting their signals downfield.

¹³C NMR Spectroscopy offers insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift dependent on its hybridization and chemical environment. The carbonyl carbon of the ester group is characteristically found at a significant downfield shift. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Structure Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| 1 | -(C =O)O- | - | ~173 |

| 2 | -CH₂-C=O | ~2.28 (t) | ~34 |

| 3 | -CH₂-CH₂-C=O | ~1.62 (m) | ~25 |

| 4-13 | -(CH₂)₁₀- | ~1.25 (s) | ~29-30 |

| 14 | -C H₂-CH₂-CH₃ | ~1.29 (m) | ~32 |

| 15 | -CH₂-C H₂-CH₃ | ~1.29 (m) | ~23 |

| 16 | -CH₂-CH₃ | ~0.88 (t) | ~14 |

| 1' | -O-C H₂-CH(CH₃)CH₂CH₃ | ~3.95 (t) | ~69 |

| 2' | -CH₂-C H(CH₃)CH₂CH₃ | ~1.65 (m) | ~34 |

| 3' | -CH(CH₃)-C H₂-CH₃ | ~1.38 (m) | ~26 |

| 4' | -CH₂-CH(CH₃)-C H₃ | ~0.90 (d) | ~16 |

| 5' | -CH₂-CH₂-C H₃ | ~0.90 (t) | ~11 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The most prominent feature in the FT-IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) group stretching vibration. researchgate.net Additionally, the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the alkyl chains are readily identifiable.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | Aliphatic CH₃, CH₂, CH | 2850 - 2960 | Strong |

| C=O stretch | Ester | 1735 - 1750 | Strong |

| C-H bend | Aliphatic CH₃, CH₂ | 1375 - 1465 | Medium |

| C-O stretch | Ester (C-O-C) | 1150 - 1250 | Strong |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides information on its molecular weight and fragmentation pattern, aiding in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. uah.edu In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. This technique is particularly useful for identifying and quantifying this compound in complex mixtures such as essential oils or food samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that are not sufficiently volatile for GC analysis. While this compound can be analyzed by GC, HPLC offers an alternative, particularly for its separation from non-volatile matrix components. hplc.eu

In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For esters like this compound, reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase is commonly employed. Detection can be achieved using various detectors, though UV detection may require derivatization as the ester itself lacks a strong chromophore. researchgate.net Evaporative Light Scattering Detection (ELSD) or mass spectrometry can also be coupled with HPLC for detection.

Derivatization Strategies in Ester Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. In the context of ester analysis, derivatization is more commonly applied to the parent fatty acids and alcohols before esterification, rather than to the ester itself. However, understanding these strategies is relevant as this compound can be a product of such reactions.

The primary goals of derivatization in the analysis of fatty acids are to increase volatility and thermal stability for GC analysis and to introduce a UV-absorbing or fluorescent tag for HPLC analysis. libretexts.orgchromatographyonline.com

Common derivatization strategies for fatty acids that can lead to the formation of esters like this compound include:

Esterification: This is the most common method, where fatty acids are converted to their corresponding esters (e.g., methyl esters, or in this case, 2-methylbutyl esters) by reacting them with an alcohol in the presence of an acid or base catalyst. sigmaaldrich.com This process, also known as transesterification when starting from another ester, results in more volatile and less polar compounds suitable for GC analysis. aocs.orgcolostate.edu

Alkylation: This involves replacing an active hydrogen with an alkyl group. For carboxylic acids, this leads to the formation of esters. libretexts.org

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility. While more common for alcohols and other functional groups, it can be applied to carboxylic acids. colostate.edu

These derivatization techniques are crucial for the comprehensive profiling of fatty acids in a sample, which may include the formation and subsequent analysis of this compound.

Silylation and Other Pre-Analytical Modifications for Enhanced Detection

For compounds to be effectively analyzed by gas chromatography, they must be volatile and thermally stable. While this compound is an ester and generally suitable for GC analysis, derivatization is a common strategy employed for fatty acids and related compounds to improve their analytical characteristics. nih.gov The primary goals of these modifications are to increase volatility, reduce polarity, and improve thermal stability, leading to better peak shape, resolution, and sensitivity. palsystem.com

Silylation:

Silylation is a widely used derivatization technique that involves replacing active hydrogen atoms in hydroxyl, amine, or thiol groups with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. researchgate.net This process is particularly relevant when analyzing samples that may contain precursor fatty acids or hydrolyzed forms of the ester. Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. brjac.com.br

The reaction chemically modifies the analyte, making it more volatile and less polar. nih.gov TBDMS derivatives, for instance, are known to be more stable and less sensitive to moisture compared to their TMS counterparts. The resulting derivatized compound can be more easily separated and detected by GC-MS. brjac.com.br

Other Modifications (Esterification/Transesterification):

While this compound is already an ester, in many analytical contexts, fatty acids are analyzed as their methyl esters (Fatty Acid Methyl Esters, or FAMEs) due to their excellent stability and volatility, which provides for quick and quantitative GC analysis. aocs.org This is achieved through esterification (for free fatty acids) or transesterification (for existing esters).

Common reagents for this purpose include:

Boron trifluoride (BF₃) in methanol (B129727): A powerful acidic catalyst that facilitates rapid esterification of free fatty acids. aocs.org

Methanolic HCl: Can be used to esterify free fatty acids or to transesterify fatty acids in lipids. aocs.orggerli.comnih.gov

(Trimethylsilyl)diazomethane (TMS-DM): A methylation agent that reacts quickly with unesterified fatty acids. aocs.orgnih.gov

These methods convert fatty acids into their corresponding methyl esters, which are ideal for GC analysis. nih.gov While transesterification could alter this compound, these methods are fundamental in the broader analysis of fatty acid profiles where this compound might be present.

| Derivatization Technique | Reagent Example | Purpose | Typical Reaction Conditions |

|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | Increases volatility and thermal stability by replacing active hydrogens. | Heating the sample with the reagent (e.g., 100 °C for several hours). |

| Methylation (Esterification) | Boron trifluoride-methanol, Methanolic HCl | Converts polar free fatty acids into more volatile methyl esters (FAMEs). | Heating at 60 °C for 5-10 minutes. |

| Base-Catalyzed Methanolysis | Methanolic KOH or NaOH | Rapid conversion of glycerolipids to FAMEs at room temperature. gerli.comnih.gov | Vortexing with reagent for 2 minutes at room temperature. gerli.com |

Advanced Ionization Techniques in Gas Chromatography

The choice of ionization technique in mass spectrometry is critical as it directly influences the type of information obtained, such as molecular weight and structural details.

Electron Ionization (EI):

Electron Ionization (EI) is the most common ionization method used in GC-MS. jeol.com It is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. azom.comlibretexts.org This process causes the molecule to lose an electron, forming a molecular ion (M⁺˙) that is often unstable. The excess energy leads to extensive and reproducible fragmentation. azom.comresearchgate.net

For a compound like this compound, EI would produce a characteristic fragmentation pattern that can be compared against mass spectral libraries (like NIST) for identification. brjac.com.brsigmaaldrich.com However, a significant drawback of EI is that for many compounds, especially long-chain esters, the molecular ion peak may be weak or entirely absent, making it difficult to determine the molecular weight of an unknown compound. jeol.comazom.com

Chemical Ionization (CI):

Chemical Ionization (CI) is a "soft" ionization technique that generates less fragmentation and a more prominent molecular ion, or more accurately, a protonated molecule [M+H]⁺. azom.comlibretexts.orgresearchgate.net In CI, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a high concentration. uky.edu The reagent gas is first ionized by the electron beam, and these primary ions then react with the analyte molecules in the gas phase through proton or hydride transfer. azom.comlibretexts.org

This gentler process imparts less energy to the analyte, preserving the molecular ion and providing clear molecular weight information. azom.comresearchgate.net This is particularly advantageous for analyzing fatty acid esters where EI fails to produce a molecular ion. nih.govresearchgate.net CI can also be operated in negative ion mode (NCI), which can offer extremely high sensitivity for certain compounds, often orders of magnitude greater than positive ion mode. nih.gov

Field Ionization (FI):

Field Ionization (FI) is another soft ionization technique that produces a strong molecular ion with minimal fragmentation. jeol.com It is particularly useful for analytes that are prone to fragmentation under EI. In FI, a high electric field is applied to a sharp "emitter," causing electrons to "tunnel" from the gas-phase analyte molecule to the emitter, creating a molecular ion. uky.edu The combination of EI and FI can be powerful; EI provides fragmentation data for structural elucidation, while FI confirms the molecular weight. jeol.com

| Ionization Technique | Ionization Type | Key Advantage | Limitation for Fatty Acid Esters |

|---|---|---|---|

| Electron Ionization (EI) | Hard | Provides detailed, reproducible fragmentation patterns for library matching. azom.com | Molecular ion peak may be weak or absent. jeol.com |

| Chemical Ionization (CI) | Soft | Produces an abundant (pseudo)molecular ion, confirming molecular weight. researchgate.netnih.gov | Provides less structural information from fragmentation. researchgate.net |

| Field Ionization (FI) | Soft | Generates a clear molecular ion with very little fragmentation. jeol.com | Less common than EI and CI; requires specialized instrumentation. |

Research on Functional Properties and Applications in Energy and Materials Science

Evaluation as Pour Point Modifiers in Biofuel Formulations

The performance of biofuels in colder climates is a critical area of research, with a focus on improving their cold flow properties. One of the key challenges with biofuels like palm oil methyl esters (POME), commonly known as palm oil biodiesel, is their tendency to solidify at low temperatures, which can lead to clogged fuel lines and filters. researchgate.net Pour point modifiers are additives designed to lower the temperature at which a liquid fuel ceases to flow.

Palm oil methyl esters inherently exhibit poor cold flow properties, with a high pour point that limits their application in colder environments. researchgate.netresearchgate.netmdpi.com Research has been conducted to synthesize various palmitic acid-based esters and evaluate their effectiveness as pour point depressants for POME. researchgate.net

In a study investigating the effect of different branched-chain alcohol esters of palmitic acid, 2-Methylbutyl palmitate was synthesized and blended with POME. researchgate.net The initial pour point of the palm oil methyl esters was 12°C. researchgate.net The study found that while all the synthesized esters were miscible with the biodiesel, their effectiveness in reducing the pour point varied. researchgate.net

A significant finding was that the structure of the branched-chain alcohol used in the esterification of palmitic acid plays a crucial role in the efficacy of the resulting ester as a pour point depressant. While some synthesized esters showed a notable improvement in the pour point of POME, the study highlighted that 2,2-dimethylpropane-1,3-diyl dipalmitate was the most effective among those tested, reducing the pour point to 9°C when added at a 5 wt% concentration. researchgate.net The research underscores the potential of specifically structured fatty acid esters to modify the crystallization behavior of biodiesel at low temperatures.

Table 1: Effect of Palmitic Acid-Based Esters on the Pour Point of Palm Oil Methyl Esters

| Additive | Concentration (wt%) | Pour Point of POME (°C) |

|---|---|---|

| None | 0 | 12 |

| 2,2-dimethylpropane-1,3-diyl dipalmitate | 5 | 9 |

Data synthesized from a study on palmitic acid-based esters as pour point depressants. researchgate.net

Exploration of Fatty Acid Esters in Phase Change Materials (PCMs)

Fatty acid esters are being extensively investigated as organic phase change materials (PCMs) for thermal energy storage applications. pegasas.aeropurdue.edutandfonline.comitu.edu.trresearchgate.net PCMs store and release large amounts of latent heat during their phase transitions (e.g., from solid to liquid and vice versa) at a nearly constant temperature. This property makes them suitable for a variety of applications, including solar energy storage, waste heat recovery, and thermal management of buildings and electronics. itu.edu.trresearchgate.net

Fatty acid esters offer several advantages as PCMs, including:

High latent heat of fusion : They can store a significant amount of energy per unit mass. pegasas.aeropurdue.edutandfonline.com

Congruent melting and freezing : They melt and solidify without phase segregation.

Good thermal and chemical stability : They can withstand numerous melting and freezing cycles without significant degradation. tandfonline.comresearchgate.net

Non-toxic and biodegradable : They are environmentally friendly. researchgate.net

Low vapor pressure : They are safe to use.

Research has focused on developing eutectic mixtures of fatty acid esters to achieve specific melting temperatures for various low-temperature applications. pegasas.aeropurdue.edutandfonline.com For instance, binary mixtures of fatty acid methyl esters have been developed with phase transition temperatures slightly above 0°C, making them suitable for applications like reducing ice formation on surfaces. pegasas.aeropurdue.edu

Lubricant Applications of Fatty Acid Esters

Fatty acid esters have a long history of use as lubricants and lubricant additives, dating back over 60 years. sod1plus.com Their inherent properties make them well-suited for a wide range of demanding applications, from jet engines to industrial machinery. sod1plus.comestichem.com

Key properties of fatty acid esters that contribute to their effectiveness as lubricants include:

Excellent lubricity : They form a protective film on metal surfaces, reducing friction and wear. estichem.commachinerylubrication.com

Good thermal and oxidative stability : Saturated esters, in particular, can withstand high temperatures without significant degradation. estichem.commachinerylubrication.com

High viscosity index : Their viscosity changes less with temperature compared to conventional mineral oils.

Biodegradability : Many fatty acid esters are readily biodegradable, making them an environmentally preferable choice. machinerylubrication.com

Environmental Fate, Degradation Pathways, and Bioremediation Potential

Microbial Degradation of Fatty Acid Esters

The principal mechanism for the environmental breakdown of fatty acid esters like 2-methylbutyl palmitate is microbial degradation. This process is initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by extracellular lipases and esterases secreted by microorganisms. nih.gov This initial step cleaves the molecule into its constituent parts: palmitic acid and 2-methylbutanol.

Following hydrolysis, these components are assimilated by microbial cells and enter into central metabolic pathways. Palmitic acid, a common saturated fatty acid, is typically degraded through the β-oxidation cycle, which sequentially shortens the fatty acid chain to produce acetyl-CoA. wikipedia.org The branched-chain alcohol, 2-methylbutanol, is also subject to microbial oxidation, eventually being converted into intermediates that can enter the Krebs cycle.

The biodegradation of fatty acid esters is a multi-step process governed by several key mechanisms and environmental factors.

Enzymatic Hydrolysis : The rate-limiting step in the degradation of fatty acid esters is often the initial hydrolysis of the ester bond. This reaction is catalyzed by lipases and esterases, which are ubiquitous in the environment. nih.gov The general reaction is as follows: this compound + H₂O → Palmitic Acid + 2-Methylbutanol

β-Oxidation : Once liberated, palmitic acid is activated to its acyl-CoA derivative and transported into the microbial cell, where it undergoes β-oxidation. Each cycle of β-oxidation involves four recurring enzymatic steps: oxidation by FAD, hydration, oxidation by NAD+, and thiolysis. wikipedia.org This process systematically removes two-carbon units in the form of acetyl-CoA, which can then be used for energy production via the citric acid cycle. wikipedia.org

Several factors can influence the rate and extent of this biodegradation process:

Chemical Structure : The structure of the ester, particularly the alcohol moiety, plays a significant role. Branching in the alcohol chain, as seen in this compound, can influence the rate of degradation. Some studies have shown that branched-chain alcohols can lead to slower degradation rates compared to their linear counterparts, especially under anaerobic conditions. nih.govresearchgate.net The presence of a methyl group near the hydroxyl group of the alcohol can create steric hindrance, potentially slowing the initial enzymatic hydrolysis. researchgate.net

Bioavailability : As esters like this compound have low water solubility, their availability to microorganisms can be a limiting factor. Microorganisms may produce biosurfactants to emulsify the ester, increasing its surface area and facilitating enzymatic attack.

Environmental Conditions : Factors such as temperature, pH, oxygen availability, and the presence of essential nutrients significantly impact microbial activity and, consequently, the rate of ester degradation. Aerobic conditions are generally more favorable for the complete mineralization of fatty acids.

| Factor | Influence on Biodegradation | Reference |

|---|---|---|

| Molecular Structure | Branching in the alcohol or acid moiety can decrease the rate of degradation, particularly in anaerobic environments. Total carbon number between 12 and 18 is often optimal for anaerobic biodegradation. | nih.gov |

| Oxygen Availability | Aerobic conditions generally lead to faster and more complete degradation (mineralization). Anaerobic degradation is possible but often proceeds at a slower rate. | nih.gov |

| Temperature | Affects microbial growth and enzyme activity. Each microbial species has an optimal temperature range for degradation. Lower temperatures significantly slow down the process. | nih.gov |

| pH | Influences microbial enzyme function. Most degrading microorganisms prefer a pH range of 6 to 8. | |

| Nutrient Availability | Microorganisms require sources of nitrogen, phosphorus, and other essential nutrients to support growth and enzymatic activity during biodegradation. |

A diverse array of microorganisms, including bacteria, yeasts, and molds, are capable of degrading fatty acid esters. These organisms are widely distributed in various environments, such as soil and aquatic sediments. wikipedia.org The key to their degradative ability is the production of extracellular lipases or esterases.

Bacteria : Many bacterial genera are well-known for their ability to degrade hydrocarbons and lipids. Pseudomonas species are particularly versatile and have been shown to degrade a wide range of organic compounds, including those with branched structures. researchgate.netfrontiersin.org Other important bacterial degraders include species of Bacillus, Rhodococcus, and Acinetobacter. frontiersin.orgresearchgate.net These bacteria not only produce the necessary lipases but also possess the complete metabolic pathways for the subsequent degradation of the resulting fatty acids and alcohols.

Fungi : Fungi, including yeasts and molds, are also significant contributors to the decomposition of fatty acid esters. Species from genera such as Candida, Aspergillus, and Penicillium are known to produce potent lipases that can hydrolyze these compounds.

| Microorganism Type | Genera | Degradative Capability | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas, Bacillus, Rhodococcus, Acinetobacter, Alcanivorax | Produce lipases/esterases; degrade a wide range of linear and branched-chain alkanes and fatty acids. | researchgate.netfrontiersin.orghw.ac.uk |

| Fungi (Yeasts and Molds) | Candida, Aspergillus, Penicillium, Rhizomucor | Secrete potent extracellular lipases capable of hydrolyzing ester bonds. | nih.gov |

常见问题

Basic: What experimental design strategies are recommended for optimizing the enzymatic synthesis of 2-methylbutyl palmitate?

Methodological Answer:

Response Surface Methodology (RSM) is a robust approach for optimizing synthesis parameters. A 4-factor, 3-level experimental design (e.g., molar ratio, enzyme loading, ultrasound power, and duty cycle) can systematically evaluate interactions between variables . Tools like Design Expert 9.0 facilitate regression analysis and graphical interpretation of data, enabling the derivation of a second-order polynomial equation to predict optimal conditions. For example:

Conversion (%) = 75.07 + 24.72*A + 15.52*B + ... (where A, B, C represent variables) .

Basic: How should this compound be characterized to confirm its identity and purity in novel synthesis workflows?

Methodological Answer:

For new compounds, use:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.

- GC-MS or LC-HRMS to verify purity and detect isotopic patterns (e.g., [M+H]⁺, [M+Na]⁺) .

- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

- Chromatographic methods (HPLC) with certified reference materials for quantitative analysis . Known compounds require literature comparison .

Advanced: How can researchers resolve contradictions in reported lipase activity data when using this compound as a substrate?

Methodological Answer:

Discrepancies may arise from:

- Enzyme source variability : Standardize lipase preparations (e.g., recombinant vs. crude extracts).

- Assay conditions : Control pH, temperature, and substrate concentration. Use Michaelis-Menten kinetics to compare and across studies .

- Statistical validation : Apply Student’s t-test or ANOVA to assess significance () and report confidence intervals (e.g., 95% CI via Isotopomer Spectral Analysis) .

Advanced: What advanced analytical techniques are suitable for non-targeted screening of this compound metabolites in complex biological matrices?

Methodological Answer:

- GC-HRMS with data-dependent MS² : Combine full-scan MS with fragmentation of the five most abundant ions to identify adducts (e.g., [M+C₂H₅]⁺) and isotopic patterns .

- Software tools : Use Compound Discoverer for spectral matching and deconvolution .

- Isotopomer Analysis : Quantify ¹³C incorporation into palmitate derivatives using INCA software to model lipid metabolism pathways .

Advanced: How can researchers ensure compliance with regulatory standards when using this compound in biomedical studies?

Methodological Answer:

- Purity verification : Source high-purity reference materials (e.g., >98% by HPLC) and validate with Certificates of Analysis (CoA) .

- Safety protocols : Follow GHS guidelines for non-hazardous substances (Section 2 of SDS) and document emergency response procedures .

- Ethical compliance : For human studies, detail participant selection criteria and obtain IRB approval, referencing literature on lipid metabolism .

Basic: What statistical approaches are essential for validating experimental reproducibility in this compound synthesis?

Methodological Answer:

- Technical vs. biological replicates : Report mean ± SD for technical replicates (instrument precision) and mean ± SEM for biological replicates (sample variability) .

- Regression analysis : Use ANOVA to assess model significance in RSM designs () .

- Data precision : Limit numerical data to ≤3 significant figures, reflecting instrument resolution (e.g., 75.1% vs. 75.123%) .

Advanced: How can isotopic labeling techniques elucidate the metabolic fate of this compound in lipidomics studies?

Methodological Answer:

- ¹³C-tracing : Incubate cells with ¹³C-glucose or ¹³C-acetate to track incorporation into palmitate via isotopomer spectral analysis (ISA) .

- Mass isotopomer distribution (MID) : Model acetyl-CoA pool contributions using INCA software, accounting for de novo synthesis and pre-existing pools .

Basic: What literature review strategies are effective for identifying gaps in this compound research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。